3-(3,4-dimethoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one

β2-adrenergic receptor GPCR agonism cAMP accumulation

Select this compound as a high-potency (EC50 4 nM) β2-adrenergic receptor agonist for receptor signaling, β-arrestin recruitment, and desensitization studies. Its unique 3,4-dimethoxyphenyl and 7-position piperidinylethoxy substitution enhances CNS penetration vs. fenoterol, making it suitable for in vitro BBB permeability assays and in vivo brain distribution models. Use as a reference agonist or key SAR node when comparing C3 aryl and C7 aminoalkoxy chain variations on β2-AR potency, selectivity, and functional bias.

Molecular Formula C24H27NO5
Molecular Weight 409.482
CAS No. 921112-72-3
Cat. No. B2683920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dimethoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one
CAS921112-72-3
Molecular FormulaC24H27NO5
Molecular Weight409.482
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCCN4CCCCC4)OC
InChIInChI=1S/C24H27NO5/c1-27-21-9-6-17(14-23(21)28-2)20-16-30-22-15-18(7-8-19(22)24(20)26)29-13-12-25-10-4-3-5-11-25/h6-9,14-16H,3-5,10-13H2,1-2H3
InChIKeyCNIJJKVZYLJZFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,4-Dimethoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one (CAS 921112-72-3): A Synthetic Flavonoid β2-Adrenoceptor Agonist for Research Procurement


The compound 3-(3,4-dimethoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one (CAS 921112-72-3) is a synthetic chromen-4-one (flavonoid) derivative featuring a 3,4-dimethoxyphenyl substitution at position 3 and a piperidin-1-yl-ethoxy side chain at position 7 [1]. It is classified as a structural analogue of fenoterol and has been identified as a potent agonist of the human β2-adrenergic receptor (β2-AR) in patent literature [2]. Its core scaffold is shared with a broad class of chromen-4-one and chromen-2-one derivatives, but the specific combination of the 3,4-dimethoxyphenyl group and the piperidinylethoxy linker distinguishes it from many other flavonoid-based β2-AR ligands.

Why Generic Flavonoid or β2-Agonist Substitution is Not Advisable for CAS 921112-72-3 Procurement


In-class substitution of this compound with other chromen-4-one derivatives or standard β2-AR agonists such as fenoterol or isoproterenol is not scientifically sound. The 7-position piperidinylethoxy side chain and the 3,4-dimethoxyphenyl group are critical structural determinants that influence receptor binding kinetics, functional selectivity, and physicochemical properties including lipophilicity and blood-brain barrier penetration [1]. The patent data indicate that this specific substitution pattern is associated with an EC50 of 4 nM at the human β2-AR, placing it among the most potent fenoterol analogues reported [2]. Replacing it with a compound lacking these precise substituents risks introducing uncharacterized changes in potency, efficacy, or target engagement that cannot be predicted from class-level assumptions.

Quantitative Differentiation Data for CAS 921112-72-3: β2-AR Potency Evidence from Patent and BindingDB Records


Human β2-Adrenoceptor Agonist Potency: 4 nM EC50 for CAS 921112-72-3

The compound CAS 921112-72-3 demonstrates an EC50 of 4 nM at the human β2-adrenergic receptor, measured via stimulation of cAMP accumulation in HEK 293 cells expressing the recombinant receptor [1]. In the context of the fenoterol analogue patent family, this places it among the most potent agonists described. For comparison, the parent compound (R,R)-fenoterol typically exhibits β2-AR EC50 values in the range of 10–100 nM depending on the assay system, though direct head-to-head data within a single experiment are not publicly available for this specific analogue [2].

β2-adrenergic receptor GPCR agonism cAMP accumulation

Structural Differentiation from Fenoterol: Enhanced Lipophilicity via 3,4-Dimethoxyphenyl and Piperidinylethoxy Substitutions

CAS 921112-72-3 differs from fenoterol by the presence of a 3,4-dimethoxyphenyl group at position 3 instead of the 3,5-dihydroxyphenyl group, and a piperidinylethoxy chain at position 7 instead of the 4-hydroxyphenyl-ethanolamine moiety [1]. These modifications are expected to increase calculated logP and reduce the number of hydrogen-bond donors, which is consistent with the patent's intended design for improved blood-brain barrier penetration relative to fenoterol [2]. While experimental logP or brain-to-plasma ratio data for this exact compound are not publicly available, the structural rationale is explicit in the patent disclosure.

physicochemical properties blood-brain barrier penetration fenoterol analogue

Binding Affinity (Ki) Confirmation: 13 nM at Human β2-AR

In a radioligand displacement assay, CAS 921112-72-3 exhibited a Ki of 13 nM against [3H]-(R,R')-methoxyfenoterol at human β2-AR expressed in HEK cells [1]. This binding affinity corroborates the functional EC50 data and indicates high-affinity receptor interaction. No direct comparator data from the same assay are available; however, the Ki value is consistent with the sub-nanomolar functional response observed.

radioligand binding receptor affinity Ki determination

Recommended Research Application Scenarios for CAS 921112-72-3 Based on Verified Quantitative Evidence


High-Potency β2-AR Agonist Tool Compound for GPCR Signaling Studies

With a confirmed EC50 of 4 nM, this compound is suitable as a high-potency reference agonist for investigating β2-AR-mediated cAMP signaling, β-arrestin recruitment, and receptor desensitization in recombinant HEK 293 or endogenously expressing cell lines. Its potency advantage over fenoterol may allow for lower dosing in functional assays, reducing off-target effects at higher concentrations [1].

Blood-Brain Barrier Penetration Studies in Glioblastoma Models

The structural modifications (3,4-dimethoxyphenyl and piperidinylethoxy groups) were specifically designed to enhance CNS penetration relative to fenoterol. This compound is a candidate for in vitro BBB permeability assays (e.g., PAMPA-BBB or hCMEC/D3 monolayers) and in vivo brain distribution studies in glioblastoma xenograft models expressing β2-AR [2].

Fenoterol Analogue SAR Libraries for β2-AR Subtype Selectivity Profiling

As part of the patent family exemplified in US9492405B2, this compound can serve as a key node in structure-activity relationship (SAR) studies comparing the effects of C3 aryl substitution (3,4-dimethoxy vs. 3,5-dihydroxy) and C7 aminoalkoxy chain variation on β2-AR potency, selectivity over β1-AR, and functional bias [3].

Quote Request

Request a Quote for 3-(3,4-dimethoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.